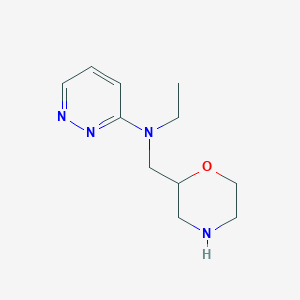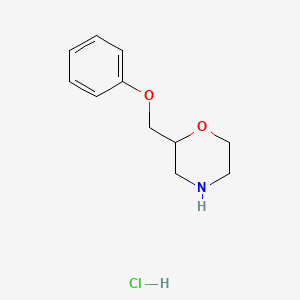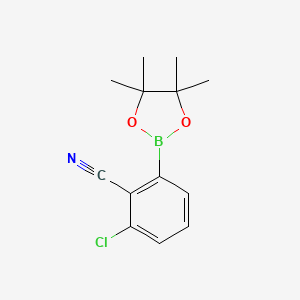
N-(2,2-difluoroethyl)aniline hydrochloride
Vue d'ensemble
Mécanisme D'action
The exact mechanism of action of N-(2,2-difluoroethyl)aniline hydrochloride hydrochloride is not fully understood, but it is believed to act as a nucleophile in organic reactions. It may also interact with various enzymes and proteins in the body, leading to biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have a number of biochemical and physiological effects in various studies. It has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. Additionally, this compound hydrochloride has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,2-difluoroethyl)aniline hydrochloride hydrochloride in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for many applications. However, one limitation of using this compound hydrochloride is its potential toxicity, which must be carefully considered when working with this compound.
Orientations Futures
There are many potential future directions for the use of N-(2,2-difluoroethyl)aniline hydrochloride hydrochloride in scientific research. One area of interest is the development of new materials, such as polymers and liquid crystals, using this compound hydrochloride as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound hydrochloride and its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
N-(2,2-difluoroethyl)aniline hydrochloride hydrochloride has been extensively studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, this compound hydrochloride has been studied for its potential use in the development of new materials, such as polymers and liquid crystals.
Propriétés
IUPAC Name |
N-(2,2-difluoroethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5,8,11H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGZGLMPNJCFKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1431337.png)



![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride](/img/structure/B1431342.png)
![8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1431346.png)
![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B1431348.png)
![8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester](/img/structure/B1431349.png)



